

## A Historical Synthesis of Bicyclo[1.1.0]butane: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Bicyclo[1.1.0]butane**, a highly strained carbocycle, has transitioned from a chemical curiosity to a valuable building block in modern organic synthesis and drug discovery.[1] Its significant strain energy, estimated at 63.9 kcal mol<sup>-1</sup>, makes it a reactive and versatile intermediate for the construction of complex molecular architectures, particularly sp<sup>3</sup>-rich scaffolds that are increasingly sought after in medicinal chemistry.[2][3] This technical guide provides an in-depth overview of the key historical syntheses of the **bicyclo[1.1.0]butane** core, presenting detailed experimental protocols, quantitative data, and visual representations of the reaction pathways.

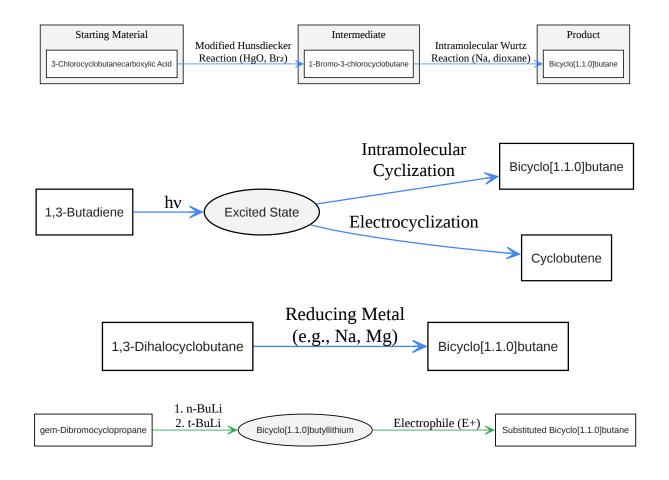
# The Dawn of Bicyclo[1.1.0]butane Synthesis: The Wiberg Approach

The first synthesis of a **bicyclo[1.1.0]butane** derivative was reported in 1959 by Kenneth B. Wiberg and Richard P. Ciula.[1][4][5] Their approach involved the dehydrohalogenation of ethyl 3-bromocyclobutane-1-carboxylate using a strong base.[1][3] This seminal work paved the way for the synthesis of the parent, unsubstituted **bicyclo[1.1.0]butane**.

A subsequent and more generalized method developed by Wiberg and coworkers utilized an intramolecular Wurtz-type reaction of 1-bromo-3-chlorocyclobutane with molten sodium.[3][6] This method proved to be a reliable and higher-yielding route to the parent hydrocarbon.[6]



## Wiberg Synthesis of Parent Bicyclo[1.1.0]butane



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